Chemical structure and properties of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
Chemical structure and properties of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
An In-depth Technical Guide to 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride (CAS No. 1135445-68-9), a disubstituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a structural analog of adenine, a fundamental component of nucleic acids and vital cofactors, this compound presents a versatile scaffold for therapeutic development.[1][2] This document delineates its chemical structure and physicochemical properties, offers a representative synthetic pathway, discusses its potential biological activities based on its structural class, and outlines critical safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Introduction: The Significance of Purine Analogs
Purine analogs represent one of the most successful classes of molecules in modern pharmacology. By mimicking the endogenous purines adenine and guanine, these compounds can competitively interact with a vast array of biological targets, including enzymes and receptors central to cellular signaling, replication, and metabolism.[1][2] Their applications span antiviral, anticancer, and immunosuppressive therapies. The compound 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride belongs to the family of 6,9-disubstituted purines. This structural motif is a cornerstone in the development of inhibitors for protein kinases, polymerases, and other ATP-dependent enzymes, where modifications at the N9 and C6 positions can precisely modulate target affinity and selectivity. This guide focuses on elucidating the core scientific attributes of this specific hydrochloride salt to facilitate its application in research and development.
Chemical Structure and Physicochemical Properties
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is characterized by an adenine core functionalized with a 4-aminobutyl chain at the N9 position of the purine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological assays and formulation development.
Chemical Structure
The molecular structure consists of the bicyclic purine system, an exocyclic amine at the C6 position (making it an adenine derivative), and a flexible four-carbon chain terminating in a primary amine, attached at the N9 position.
Caption: Representative synthetic workflow for the target compound.
Step-by-Step Methodology
Step 1: N9-Alkylation of Adenine
-
Rationale: Direct alkylation of adenine can yield a mixture of N7 and N9 isomers. Using a non-polar aprotic solvent like DMF and a mild base like potassium carbonate favors the thermodynamically more stable N9 product. N-(4-bromobutyl)phthalimide is an excellent alkylating agent as the phthalimide group provides a stable, easily removable protecting group for the terminal amine.
-
Protocol:
-
Suspend adenine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Add N-(4-bromobutyl)phthalimide (1.1 eq) and stir the reaction mixture at 60-70 °C for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the mixture, pour it into ice water, and collect the resulting precipitate by filtration.
-
Wash the crude product with water and ethanol and dry under vacuum to yield N-(4-(6-amino-9H-purin-9-yl)butyl)phthalimide.
-
Step 2: Phthalimide Deprotection
-
Rationale: The Gabriel synthesis deprotection using hydrazine is a standard and highly efficient method for cleaving the phthalimide group to reveal the primary amine without affecting the purine core.
-
Protocol:
-
Suspend the intermediate from Step 1 in ethanol.
-
Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction, and the phthalhydrazide byproduct will precipitate. Filter off the solid.
-
Evaporate the filtrate under reduced pressure. The resulting residue is the free base of the target compound. Purify via column chromatography if necessary.
-
Step 3: Hydrochloride Salt Formation
-
Rationale: Converting the free base to its hydrochloride salt increases stability and aqueous solubility. Using a solution of HCl in an organic solvent allows for controlled precipitation of the pure salt.
-
Protocol:
-
Dissolve the purified free base from Step 2 in a minimal amount of methanol.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq) with stirring.
-
A precipitate will form. Add diethyl ether to facilitate complete precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.
-
Potential Biological Activity and Mechanism of Action
While specific biological data for 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is not extensively published, its mechanism of action can be inferred from its structural class. As an adenine analog, it is a prime candidate to interact with ATP-binding sites in enzymes.
Many 6,9-disubstituted purines are known to be potent inhibitors of cyclin-dependent kinases (CDKs), tyrosine kinases, and other protein kinases involved in cell cycle regulation and oncogenic signaling. [3]The compound's structure, featuring an N9-alkyl chain and a C6-amino group, allows it to fit into the adenine-binding pocket of these enzymes. The terminal amino group on the butyl chain can form additional hydrogen bonds or ionic interactions with amino acid residues, potentially enhancing binding affinity and selectivity.
Caption: Hypothetical action as a competitive kinase inhibitor.
Applications in Research and Drug Discovery
Given its structure, this compound is a valuable tool for various research applications:
-
Kinase Inhibitor Screening: It can serve as a lead compound or a library component for screening against panels of protein kinases to identify novel anticancer or anti-inflammatory agents.
-
Fragment-Based Drug Design (FBDD): The core purine scaffold with the flexible linker is an ideal fragment for FBDD campaigns targeting nucleotide-binding proteins.
-
Chemical Probe Development: The terminal primary amine provides a convenient handle for conjugation to fluorescent tags, biotin, or affinity resins, enabling its use as a chemical probe to study purinergic signaling or identify novel binding partners.
-
Intermediate for Synthesis: It serves as a versatile synthetic intermediate for further elaboration, allowing for the creation of more complex and potent derivatives. [4]
Safety, Handling, and Storage
As with many amine-containing heterocyclic compounds, 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride requires careful handling. The following safety precautions are based on data for related chemical classes. [5]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat or flame-retardant anti-static protective clothing. [5] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. [5]A respirator may be required if aerosols are generated.
-
-
Handling and Storage:
-
Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place. [5]Keep away from heat and ignition sources. Store in a locked or restricted-access area. [5] * Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. [5]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [5] * Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]
-
Conclusion
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride is a promising chemical entity with significant potential in drug discovery and biomedical research. Its structural analogy to adenine, combined with a versatile functional handle, makes it an attractive scaffold for developing targeted therapeutics, particularly kinase inhibitors. This guide provides the foundational technical knowledge—from synthesis to safe handling—required for its effective utilization in a research setting. Further investigation into its specific biological targets and pharmacological profile is warranted and will undoubtedly reveal its full potential.
References
- Merck Millipore. (n.d.). Safety Data Sheet.
- ChemRadar. (n.d.). 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | Regulatory.
- ChemRadar. (n.d.). 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | CAS Substance Database.
- National Center for Biotechnology Information. (n.d.). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC.
- ChemRadar. (2026, March 26). 9H-purin-6-amine hydrochloride CAS#1135445-68-9 | Global PFAS Screening Tool.
- ChemRadar. (n.d.). 9-(4-aminobutyl)-9H-purin-6-amine hydrochloride CAS#1135445-68-9 | FCMD | Food Contact Materials Regulations Database.
- EvitaChem. (n.d.). Buy 9-(4-Chlorobutyl)-9h-purin-6-amine (EVT-12016641).
- TargetMol. (n.d.). Adenine hydrochloride | DNA/RNA Synthesis.
- MedChemExpress. (n.d.). Adenine hydrochloride (6-Aminopurine hydrochloride) | Nucleobase.
Sources
- 1. Adenine hydrochloride | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. Documents [merckmillipore.com]
